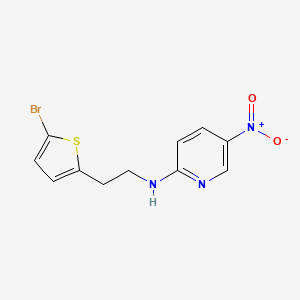
n-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine is a complex organic compound that features a brominated thiophene ring and a nitropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the bromination of thiophene, followed by the introduction of an ethylamine group. The nitropyridine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring and nitropyridine moiety can interact with specific sites on these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(5-Bromothiophen-2-yl)methyl)acetamide
- N-(2-(5-Bromothiophen-2-yl)methyl)amine
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Uniqueness
N-(2-(5-Bromothiophen-2-yl)ethyl)-5-nitropyridin-2-amine is unique due to the combination of its brominated thiophene and nitropyridine moieties. This combination imparts specific electronic and steric properties that can be leveraged in various applications, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H10BrN3O2S |
|---|---|
Peso molecular |
328.19 g/mol |
Nombre IUPAC |
N-[2-(5-bromothiophen-2-yl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3O2S/c12-10-3-2-9(18-10)5-6-13-11-4-1-8(7-14-11)15(16)17/h1-4,7H,5-6H2,(H,13,14) |
Clave InChI |
SJAFDPQZANNZGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])NCCC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















